molecular formula C15H17ClN4O3 B4896886 Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate

Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate

Cat. No.: B4896886
M. Wt: 336.77 g/mol
InChI Key: GAUCGQDJBRVQNW-UHFFFAOYSA-N
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Description

Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole with a chlorophenylmethyl halide under basic conditions.

    Attachment of the butanoate moiety: The final step involves the esterification of the triazole derivative with butanoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Itraconazole: A triazole-containing antifungal agent.

Uniqueness

Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate is unique due to its specific substitution pattern and the presence of the butanoate ester group. This structural uniqueness can result in distinct biological activities and applications compared to other triazole derivatives .

Properties

IUPAC Name

methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-23-14(21)6-3-7-17-15(22)13-10-20(19-18-13)9-11-4-2-5-12(16)8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUCGQDJBRVQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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